2,3-Difluoro-6-nitrobenzoic acid
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Overview
Description
2,3-Difluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions, and a nitro group is attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,3-difluorobenzoic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position .
Another method involves the fluorination of 6-nitrobenzoic acid. This process can be carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration or fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 2,3-Difluoro-6-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2,3-Difluoro-6-nitrobenzoic acid has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-nitrobenzoic acid in various applications depends on its chemical structure. The presence of fluorine atoms and the nitro group influences its reactivity and interaction with other molecules. For example, in coupling reactions, the electron-withdrawing nature of the nitro group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-nitrobenzoic acid: Similar structure but with different positions of fluorine and nitro groups.
2,6-Dichloro-3-nitrobenzoic acid: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
2,3-Difluoro-6-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct electronic properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H3F2NO4 |
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Molecular Weight |
203.10 g/mol |
IUPAC Name |
2,3-difluoro-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,(H,11,12) |
InChI Key |
JYWBDESWIRTDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)F)F |
Origin of Product |
United States |
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